molecular formula C14H13BrN6O3 B11496543 N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11496543
M. Wt: 393.20 g/mol
InChI Key: IENHCELRRRXBCZ-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a benzodiazole and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the benzodiazole moiety, followed by the introduction of the pyrazole group through nucleophilic substitution reactions. The final step usually involves the acylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the benzodiazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-1,3-BENZOTHIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
  • N-[(1H-1,3-BENZOIMIDAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13BrN6O3

Molecular Weight

393.20 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C14H13BrN6O3/c1-8-13(15)14(21(23)24)19-20(8)7-12(22)16-6-11-17-9-4-2-3-5-10(9)18-11/h2-5H,6-7H2,1H3,(H,16,22)(H,17,18)

InChI Key

IENHCELRRRXBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=NC3=CC=CC=C3N2)[N+](=O)[O-])Br

Origin of Product

United States

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